molecular formula C10H9BrO3 B13644678 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Katalognummer: B13644678
Molekulargewicht: 257.08 g/mol
InChI-Schlüssel: CQPHZPLVUQRSAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the 5-position .

Wissenschaftliche Forschungsanwendungen

5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-7-methylbenzofuran: Lacks the carboxylic acid group at the 3-position.

    2,3-Dihydro-2-methylbenzofuran: Lacks the bromine and carboxylic acid groups.

    Benzofuran-2-carboxylic acid: Lacks the bromine and methyl groups.

Uniqueness

5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine, methyl, and carboxylic acid groups allows for diverse chemical reactivity and potential therapeutic applications .

Eigenschaften

Molekularformel

C10H9BrO3

Molekulargewicht

257.08 g/mol

IUPAC-Name

5-bromo-7-methyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C10H9BrO3/c1-5-2-6(11)3-7-8(10(12)13)4-14-9(5)7/h2-3,8H,4H2,1H3,(H,12,13)

InChI-Schlüssel

CQPHZPLVUQRSAO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC2=C1OCC2C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.